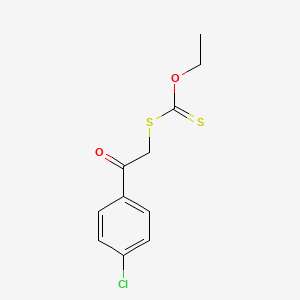![molecular formula C15H19N3O B2407212 (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide CAS No. 2094026-47-6](/img/structure/B2407212.png)
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide, also known as PEPCK inhibitor, is a chemical compound that is widely used in scientific research. PEPCK inhibitor is a potent inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which plays a crucial role in gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources.
Wirkmechanismus
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor works by inhibiting the enzyme this compound, which plays a crucial role in gluconeogenesis. By inhibiting this compound, this compound inhibitor reduces the amount of glucose produced by the liver, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound inhibitor has a variety of biochemical and physiological effects. For example, this compound inhibitor has been shown to reduce blood glucose levels in animal models, which may have potential therapeutic applications for diabetes. This compound inhibitor has also been shown to reduce tumor growth in animal models, suggesting potential applications for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor in lab experiments is its specificity for this compound. Because this compound inhibitor specifically targets this compound, it can be used to study the role of this compound in various biological processes without affecting other enzymes. However, one limitation of using this compound inhibitor is its potential toxicity. This compound inhibitor has been shown to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor. One area of research is the development of more potent and specific this compound inhibitors. Another area of research is the study of the physiological effects of this compound inhibition in humans, which may have potential therapeutic applications for diabetes and cancer. Additionally, this compound inhibitor may have applications in other areas of research, such as neurodegenerative diseases and aging. Overall, this compound inhibitor is a promising compound with many potential applications in scientific research.
Synthesemethoden
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-(pyridin-2-yl)ethylamine with propargyl bromide to form 2-(prop-2-yn-1-yl)pyridine. The resulting compound is then reacted with (S)-2-pyrrolidinylmethanol and N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide inhibitor is widely used in scientific research to study the role of this compound in various biological processes. For example, this compound inhibitor has been used to study the role of this compound in gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources. This compound inhibitor has also been used to study the role of this compound in cancer metabolism, as cancer cells rely heavily on gluconeogenesis for their energy needs.
Eigenschaften
IUPAC Name |
(2S)-1-prop-2-ynyl-N-(2-pyridin-2-ylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-11-18-12-5-7-14(18)15(19)17-10-8-13-6-3-4-9-16-13/h1,3-4,6,9,14H,5,7-8,10-12H2,(H,17,19)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCYTWNIMWLKMK-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NCCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NCCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2407131.png)
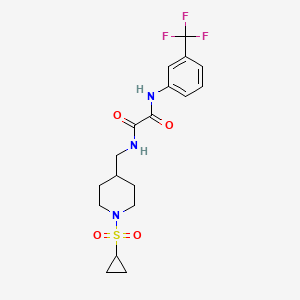
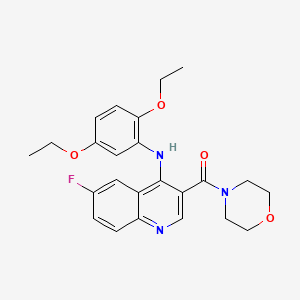
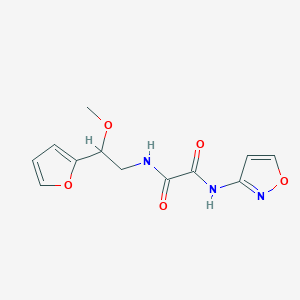

![[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2407142.png)
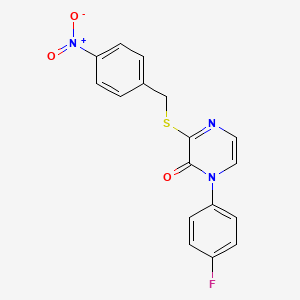
![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)
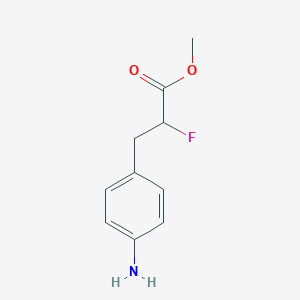
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)
